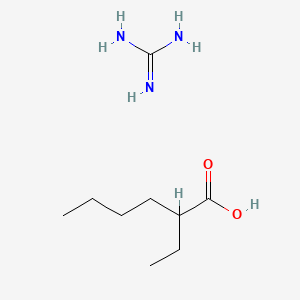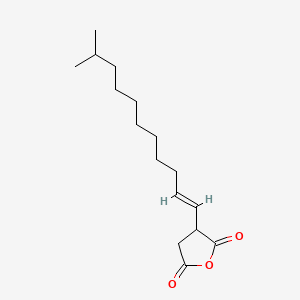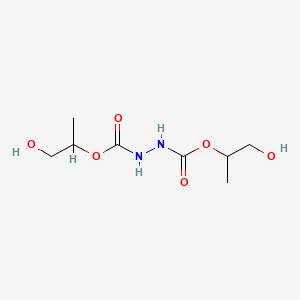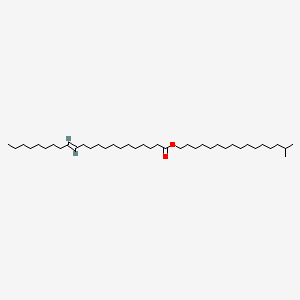
2-Ethylundecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylundecyl acetate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 2-ethylundecanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylundecyl acetate can be synthesized through the esterification reaction between 2-ethylundecanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Ethylundecanol+Acetic Acid→2-Ethylundecyl Acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized by using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. Additionally, the use of a distillation column can help in the separation and purification of the ester from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylundecyl acetate, like other esters, can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2-ethylundecanol and acetic acid in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis requires a strong acid like hydrochloric acid (HCl) and heat
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-Ethylundecanol and acetic acid.
Reduction: 2-Ethylundecanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
2-Ethylundecyl acetate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant fruity aroma.
Mecanismo De Acción
The mechanism of action of 2-ethylundecyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester bond is susceptible to nucleophilic attack, which can lead to hydrolysis or transesterification.
Comparación Con Compuestos Similares
2-Ethylundecyl acetate can be compared with other esters such as ethyl acetate, butyl acetate, and isoamyl acetate. While all these compounds share similar chemical properties, this compound is unique due to its longer carbon chain and the presence of an ethyl group at the second position. This structural difference imparts distinct olfactory properties and influences its reactivity in chemical reactions.
List of Similar Compounds
- Ethyl acetate
- Butyl acetate
- Isoamyl acetate
- Octyl acetate
This compound stands out due to its specific structural features and applications in various industries.
Propiedades
Número CAS |
94021-81-5 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
2-ethylundecyl acetate |
InChI |
InChI=1S/C15H30O2/c1-4-6-7-8-9-10-11-12-15(5-2)13-17-14(3)16/h15H,4-13H2,1-3H3 |
Clave InChI |
KWUPPUGMLVAFFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CC)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


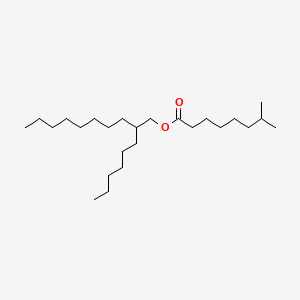
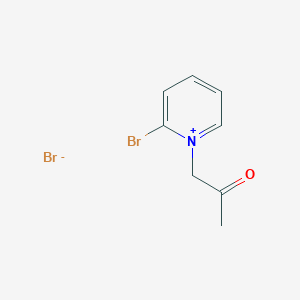

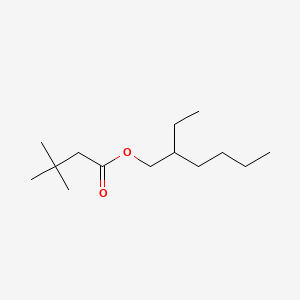

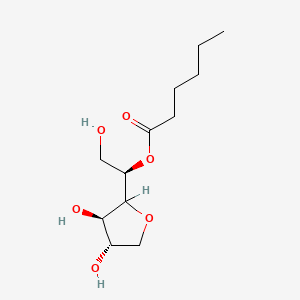
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
